Acitretin vs. Etretinate: Terminal Elimination Half-Life and Clinical Implications
Acitretin demonstrates a terminal elimination half-life of 50 to 60 hours, compared to etretinate's 120 days, a difference that fundamentally alters post-treatment contraceptive requirements and systemic exposure duration [1][2]. This pharmacokinetic advantage is due to acitretin's lower lipophilicity, preventing deep adipose sequestration [3].
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | 50 to 60 hours (approximately 2 days) |
| Comparator Or Baseline | Etretinate: 120 days (range 84 to 168 days) |
| Quantified Difference | Approximately 57-fold shorter half-life |
| Conditions | Human pharmacokinetic studies following oral administration |
Why This Matters
The substantially shorter half-life reduces the duration of mandatory post-treatment contraception from up to 3 years for etretinate to 2 years for acitretin, a critical factor in clinical risk management and patient selection.
- [1] Ward A, Brogden RN, Heel RC, Speight TM, Avery GS. Acitretin: A Review of its Pharmacology and Therapeutic Use. Drugs. 1992;43(4):597-627. View Source
- [2] PMC7984068 Table 12. Systemic Retinoid Pharmacokinetics. In: Pediatric Dermatology. 2021. View Source
- [3] Bickers DR, Saurat JH. Retinoids in psoriasis and disorders of keratinization. J Am Acad Dermatol. 2008;59(5):S67-S72. View Source
